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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the CBP/p300 bromodomain inhibitor Y08284
with other notable inhibitors targeting the same protein family. The information presented herein

is intended to assist researchers in making informed decisions for their drug development and

discovery programs.

Introduction to Y08284 and the Role of CBP/p300
Y08284 is a potent, selective, and orally active inhibitor of the CREB-binding protein (CBP)

bromodomain, with a reported IC50 of 4.21 nM.[1][2][3][4] It has demonstrated anti-proliferative

activity in prostate cancer cell lines and exhibits favorable pharmacokinetic properties.[1][2][4]

CBP and its close homolog p300 are transcriptional co-activators that play a crucial role in

regulating gene expression through their histone acetyltransferase (HAT) activity and their

function as scaffolds for various transcription factors.[5][6][7][8] The bromodomain of CBP/p300

is responsible for recognizing acetylated lysine residues on histones and other proteins,

thereby recruiting these co-activators to specific gene promoters and enhancers. Dysregulation

of CBP/p300 activity is implicated in the progression of various cancers, making their

bromodomains attractive therapeutic targets.[9][10]
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To provide a comprehensive overview of Y08284's specificity, this section compares its

performance with other well-characterized CBP/p300 bromodomain inhibitors: Inobrodib

(CCS1477), I-CBP112, GNE-207, and FT-7051.

Quantitative Data on Inhibitor Specificity
The following table summarizes the binding affinities (IC50 and Kd values) of Y08284 and its

comparators for CBP, p300, and the off-target bromodomain BRD4. Lower values indicate

higher potency.

Inhibitor Target IC50 (nM) Kd (nM)
Selectivity
(Fold vs.
BRD4)

Assay
Type(s)

Y08284 CBP 4.21 - - HTRF[11]

p300 - -

BRD4 - -

Inobrodib

(CCS1477)
CBP - 1.7[12] ~130[12]

BROMOscan[

9]

p300 - 1.3[12] ~170[12]

BRD4 - 222[12]

I-CBP112 CBP

170

(displacing

H3K56ac)[13]

[14]

151 ± 6[13]

[14]
-

TR-FRET,

ITC

p300 -
167 ± 8[13]

[14]

GNE-207 CBP 1[15][16] - >2500[15][16] Not Specified

BRD4 3100[15] -

FT-7051 CBP/p300

Potent and

Selective[17]

[18][19][20]

- - Not Specified
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Note: A comprehensive selectivity panel for Y08284 against a broader range of bromodomains

was not publicly available at the time of this review. One source indicated good selectivity

against a panel of 16 bromodomains without providing specific data.[11]

Signaling Pathway and Mechanism of Action
CBP/p300 are critical co-activators for key oncogenic transcription factors, including the

androgen receptor (AR) and MYC.[12][21] By binding to acetylated histones at gene regulatory

regions, CBP/p300 facilitate the recruitment of the transcriptional machinery, leading to the

expression of genes involved in cell proliferation and survival.[5][6][7]

CBP/p300 bromodomain inhibitors, such as Y08284, competitively bind to the acetyl-lysine

binding pocket of the bromodomain. This prevents the recruitment of CBP/p300 to chromatin,

thereby inhibiting the transcription of AR- and MYC-dependent genes.[12][21][22]
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Mechanism of CBP/p300 Bromodomain Inhibitors
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TR-FRET Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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